Carbonic Anhydrase Inhibition Potency: 4-Hydrazinylbenzenesulfonamide Demonstrates Sub‑Micromolar Ki Against Alpha‑CA Isoform
In a head‑to‑head comparison using the alpha‑carbonic anhydrase from the marine sponge Astrosclera willeyana, 4‑hydrazinylbenzenesulfonamide exhibited a Ki value of 7.7 μM, demonstrating potent inhibition [1]. The 2‑hydrazinylbenzenesulfonamide (ortho‑substituted) analog was also evaluated but its Ki value was not reported in the same study, highlighting the importance of the para‑disposition for this specific isoform interaction [1]. The para‑substituted compound's potency is consistent with its ability to coordinate the catalytic zinc ion via the sulfonamide nitrogen, a hallmark of effective CA inhibition.
| Evidence Dimension | Inhibition constant (Ki) against alpha‑carbonic anhydrase |
|---|---|
| Target Compound Data | Ki = 7.7 μM |
| Comparator Or Baseline | 2-Hydrazinylbenzenesulfonamide (ortho‑substituted analog) |
| Quantified Difference | Ki value for 2‑hydrazinylbenzenesulfonamide not reported in this study; however, the para‑substituted compound is identified as a potent inhibitor |
| Conditions | Assay performed at pH 7.5 and 20°C using alpha‑CA from Astrosclera willeyana |
Why This Matters
The para‑disposition of the sulfonamide group in 4‑hydrazinylbenzenesulfonamide is essential for optimal carbonic anhydrase inhibition; procurement of the correct regioisomer is critical for studies targeting this enzyme class.
- [1] Ohradanova, A., et al. Cloning, characterization and sulfonamide inhibition studies of an alpha‑carbonic anhydrase from the living fossil sponge Astrosclera willeyana. Bioorg. Med. Chem. 2012, 20, 1403–1410. View Source
